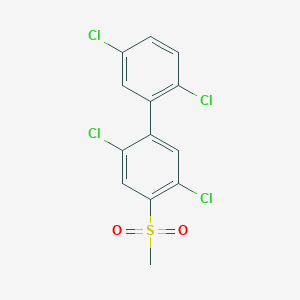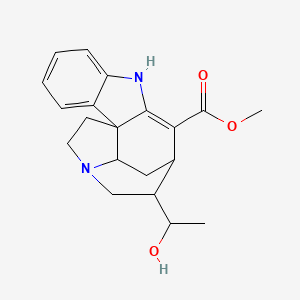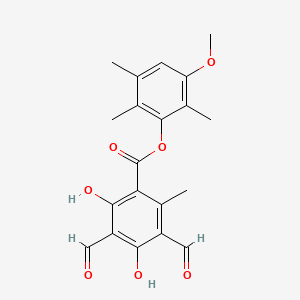
4-Metilsulfonil-2,2',5,5'-tetraclorobifenilo
Descripción general
Descripción
4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is a polychlorinated biphenyl derivative. Polychlorinated biphenyls are a class of organic compounds that contain multiple chlorine atoms attached to biphenyl, which consists of two benzene rings. This compound is known for its environmental persistence and potential toxicological effects .
Aplicaciones Científicas De Investigación
4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and behavior in the environment, including its bioaccumulation and potential toxic effects on wildlife.
Toxicology: Used in research to understand its effects on human health, particularly its potential as an endocrine disruptor.
Analytical Chemistry: Employed as a reference standard in the analysis of polychlorinated biphenyls in environmental samples.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is Uteroglobin . Uteroglobin, an anti-inflammatory protein, plays a crucial role in the human body. It is involved in the regulation of immune responses and has anti-inflammatory properties .
Mode of Action
Análisis Bioquímico
Biochemical Properties
4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to phosphatidylcholine and phosphatidylinositol, which are essential components of cell membranes . Additionally, it acts as a potent inhibitor of phospholipase A2, an enzyme involved in the hydrolysis of phospholipids . These interactions suggest that 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl can influence membrane dynamics and signaling pathways.
Cellular Effects
The effects of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl on various cell types and cellular processes are profound. It has been observed to disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism . For instance, its inhibition of phospholipase A2 can lead to changes in the production of eicosanoids, which are signaling molecules that play a role in inflammation and other cellular responses . This compound can also affect the expression of genes involved in detoxification and stress responses, further influencing cell function.
Molecular Mechanism
At the molecular level, 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to specific biomolecules, such as phosphatidylcholine and phosphatidylinositol, altering their function . Its inhibition of phospholipase A2 prevents the hydrolysis of phospholipids, leading to changes in membrane composition and signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These effects highlight the importance of considering both short-term and long-term impacts when studying this compound.
Dosage Effects in Animal Models
The effects of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced effects, including toxicity . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels . High doses of this compound can result in adverse effects, such as liver damage and disruption of endocrine function .
Metabolic Pathways
4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of detoxification processes, such as cytochrome P450 enzymes . These interactions can influence the metabolic flux and levels of various metabolites, affecting overall cellular metabolism . The compound’s impact on metabolic pathways underscores its potential to disrupt normal cellular function.
Transport and Distribution
Within cells and tissues, 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for assessing its biological effects and potential risks.
Subcellular Localization
The subcellular localization of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects . The localization of this compound within cells can impact its activity and function, highlighting the importance of studying its subcellular distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl typically involves the sulfonation of 2,2’,5,5’-tetrachlorobiphenyl. The process includes the following steps:
Chlorination: Biphenyl is chlorinated to produce 2,2’,5,5’-tetrachlorobiphenyl.
Industrial Production Methods: the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms, although this is less common due to the stability of the chlorinated biphenyl structure.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Partially or fully dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Comparación Con Compuestos Similares
2,2’,5,5’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: Contains two methylsulfonyl groups, which may enhance its reactivity and toxicity.
Uniqueness: 4-Methylsulfonyl-2,2’,5,5’-tetrachlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical properties and biological activity. The presence of the methylsulfonyl group increases its polarity and potential for specific interactions with biological molecules .
Propiedades
IUPAC Name |
1,4-dichloro-2-(2,5-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-11(16)9(5-12(13)17)8-4-7(14)2-3-10(8)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFBLMGMNFTMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976075 | |
| Record name | 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60640-55-3 | |
| Record name | 4-Methylsulfonyl-2,2',5,5'-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5,5'-Tetrachloro-4-(methanesulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60976075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)


![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)


![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)




